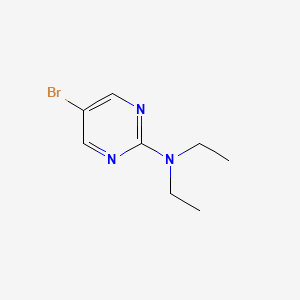

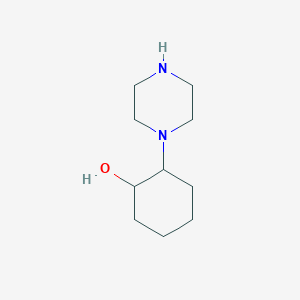

2-(ピペラジン-1-イル)シクロヘキサノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Piperazin-1-yl)cyclohexanol is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Piperazin-1-yl)cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperazin-1-yl)cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌剤開発

最近の研究では、ピペラジン誘導体が効果的な抗菌剤としての可能性を秘めていることが明らかになっています。 “2-(ピペラジン-1-イル)シクロヘキサノール”は、細菌の細胞壁を破壊し、細菌のDNA複製に不可欠な酵素であるDNAジャイレースを阻害する能力について研究されています 。この化合物は、細菌細胞に吸収されることから、特にMRSAなどの耐性菌に対する新しい抗菌薬開発の可能性が期待されています。

癌研究

ピペラジンコアは、多くの合成および天然の抗癌特性を持つ化合物の中心です。 “2-(ピペラジン-1-イル)シクロヘキサノール”などのピペラジンへの生物活性基の導入は、抗癌活性を増強した新しいハイブリッド分子の開発につながる可能性があります 。この化合物は、強力な抗癌剤の創出のためのビルディングブロックとして役立つ可能性があります。

プロテオミクス研究

プロテオミクスにおいて、“2-(ピペラジン-1-イル)シクロヘキサノール”は、タンパク質の相互作用と機能を研究するために使用されます。 その分子構造により、さまざまなペプチドやアナログの合成が可能になり、タンパク質ダイナミクスの探求と治療用タンパク質の開発が促進されます .

神経変性疾患治療

“2-(ピペラジン-1-イル)シクロヘキサノール”のようなピペラジン構造を含む化合物は、神経変性疾患の潜在的な治療法として研究されています。 これらは、脳内の特定の受容体に対するアンタゴニストとして作用し、パーキンソン病やアルツハイマー病などの病気の進行に関与する可能性があります .

バイオテクノロジーと酵素阻害

“2-(ピペラジン-1-イル)シクロヘキサノール”は、特に酵素阻害剤の設計において、バイオテクノロジーに潜在的な用途があります。 特定の酵素を標的とすることで、この化合物は生物学的経路を調節するために使用でき、これは産業用バイオプロセスやバイオ燃料の生産にとって重要です .

環境影響調査

化学物質の環境影響は、重要な研究分野です。 “2-(ピペラジン-1-イル)シクロヘキサノール”は、その分解速度、環境要因との相互作用、より有害な物質に対する環境に優しい代替品としての可能性を評価する研究の対象となっています .

将来の方向性

Future research could focus on the synthesis and characterization of “2-(Piperazin-1-yl)cyclohexanol” and its derivatives, as well as their potential applications. For instance, one study reported the synthesis and antimicrobial activity of some new disubstituted piperazines , suggesting potential applications in the field of medicinal chemistry.

作用機序

- PNT is an antimicrobial agent synthesized to combat bacterial infections. Its primary targets include strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .

- One of the mechanisms underlying PNT’s antimicrobial activity is the inhibition of DNA gyrase, an enzyme involved in DNA replication and repair .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

生化学分析

Biochemical Properties

2-(Piperazin-1-yl)cyclohexanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine Additionally, it has been shown to interact with various receptors and ion channels, influencing their activity and modulating cellular responses .

Cellular Effects

The effects of 2-(Piperazin-1-yl)cyclohexanol on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Piperazin-1-yl)cyclohexanol has been shown to modulate the activity of GABA receptors, which play a crucial role in inhibitory neurotransmission . This modulation can lead to changes in neuronal excitability and synaptic plasticity. Furthermore, it has been reported to affect the expression of genes involved in cell proliferation and apoptosis, indicating its potential impact on cancer cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of 2-(Piperazin-1-yl)cyclohexanol involves several key interactions at the molecular level. It binds to specific sites on enzymes and receptors, leading to inhibition or activation of their activity. For example, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing the levels of acetylcholine in the synaptic cleft . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are reduced. Additionally, 2-(Piperazin-1-yl)cyclohexanol has been shown to interact with ion channels, altering their conductance and affecting cellular excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Piperazin-1-yl)cyclohexanol have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-(Piperazin-1-yl)cyclohexanol can lead to changes in cellular morphology and function, including alterations in cell proliferation and differentiation . These findings highlight the importance of considering temporal effects when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of 2-(Piperazin-1-yl)cyclohexanol vary with different dosages in animal models. At lower doses, it has been observed to exhibit anxiolytic and antidepressant-like effects, likely due to its modulation of neurotransmitter systems . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of determining the optimal dosage range for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

2-(Piperazin-1-yl)cyclohexanol is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . It undergoes phase I and phase II metabolism, resulting in the formation of several metabolites. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, 2-(Piperazin-1-yl)cyclohexanol has been shown to affect metabolic flux and metabolite levels, further highlighting its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(Piperazin-1-yl)cyclohexanol within cells and tissues are mediated by various transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, its binding to plasma proteins can influence its bioavailability and distribution within the body. These interactions play a crucial role in determining the compound’s pharmacokinetic properties and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(Piperazin-1-yl)cyclohexanol is an important factor in its activity and function. It has been observed to localize to specific cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of 2-(Piperazin-1-yl)cyclohexanol can influence its interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

2-piperazin-1-ylcyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h9-11,13H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHUZPOZJAVZIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCNCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424404 |

Source

|

| Record name | 2-(Piperazin-1-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759402-42-1 |

Source

|

| Record name | 2-(Piperazin-1-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)

![(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol](/img/structure/B1276500.png)